4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a tolyl group, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of β-ketonitriles, malononitrile, or alkylidenemalononitriles with hydrazines . One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst such as manganese acetate tetrahydrate . The reaction is usually carried out in water at room temperature, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted aromatic compounds.
Scientific Research Applications
4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(4-methylphenyl)pyrazole: Similar structure but lacks the benzoic acid moiety.
5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole: Contains additional substituents on the pyrazole ring.
5-Amino-1-pyrazinyl-3-carboxamidopyrazole: Different substituents on the pyrazole ring and additional functional groups.
Uniqueness
The uniqueness of 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the benzoic acid moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-[5-amino-4-(3-methylphenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-2-4-13(9-11)15-10-19-20(16(15)18)14-7-5-12(6-8-14)17(21)22/h2-10H,18H2,1H3,(H,21,22) |
InChI Key |
VEAPLCFUWKBSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N |
Origin of Product |
United States |
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